Mono(carboxymethyl) Phthalate-d4

Description

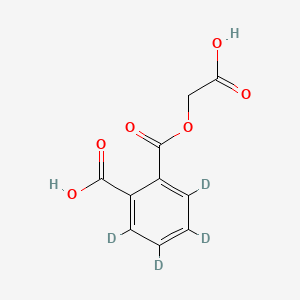

Structure

3D Structure

Properties

Molecular Formula |

C10H8O6 |

|---|---|

Molecular Weight |

228.19 g/mol |

IUPAC Name |

2-(carboxymethoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |

InChI |

InChI=1S/C10H8O6/c11-8(12)5-16-10(15)7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D |

InChI Key |

SWYJHJPNXKOMKD-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(=O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Mono Carboxymethyl Phthalate D4

Strategies for Deuteration and De Novo Synthesis

The introduction of deuterium (B1214612) atoms into the Mono(carboxymethyl) Phthalate (B1215562) molecule can be achieved through two primary strategies: direct deuteration of the pre-formed molecule or a de novo synthesis utilizing deuterated starting materials. The "-d4" designation in Mono(carboxymethyl) Phthalate-d4 typically signifies the replacement of four hydrogen atoms with deuterium on the phthalic acid aromatic ring.

Direct Deuteration Approaches

Direct deuteration involves the exchange of hydrogen for deuterium atoms on an existing Mono(carboxymethyl) Phthalate molecule. One potential method is palladium-catalyzed H-D exchange. This technique utilizes a palladium catalyst, often on a carbon support (Pd/C), in the presence of a deuterium source like deuterium gas (D₂) or deuterated water (D₂O). The reaction conditions, such as temperature and pressure, are optimized to facilitate the selective exchange of the aromatic protons on the phthalate ring. For instance, organic substrates can be deuterated in the presence of palladium on carbon in deuterium oxide. nih.gov Another approach involves palladium-catalyzed reductive deuteration using deuterated hypophosphite in D₂O. nih.gov While efficient for many aromatic compounds, direct deuteration of a molecule with multiple functional groups like Mono(carboxymethyl) Phthalate requires careful control to avoid unwanted side reactions or exchange at non-target positions.

A general representation of direct deuteration of the phthalate ring is shown below:

Synthesis Utilizing Deuterated Precursors

A more common and controlled approach for synthesizing this compound is through de novo synthesis, which starts with a deuterated precursor. This method ensures the precise location and number of deuterium atoms in the final molecule. A general and efficient synthetic route for producing deuterium-labeled phthalate esters involves using inexpensive and readily available deuterated starting materials such as o-xylene-d10. nih.gov

For this compound, the synthesis would logically commence with phthalic anhydride-d4. This deuterated starting material can be synthesized from commercially available precursors. The synthesis would then proceed through the following key steps:

Esterification: Phthalic anhydride-d4 is reacted with a suitable protected glycine (B1666218) derivative. Glycine itself is the simplest amino acid and provides the "carboxymethyl" portion of the target molecule. The use of a protecting group on the glycine's carboxyl or amino function is necessary to control the reaction and prevent polymerization or other side reactions.

Reaction with an Alcohol: The resulting intermediate from step 1 would then be reacted with an alcohol to form the monoester.

Deprotection: The final step involves the removal of the protecting group(s) to yield this compound.

A plausible synthetic scheme is outlined below:

Scheme 1: Proposed Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Phthalic Anhydride-d4 + Glycine methyl ester | Amine base (e.g., triethylamine), organic solvent (e.g., dichloromethane) | Intermediate monoamide-monoester |

| 2 | Intermediate from Step 1 | Acid or base hydrolysis | This compound |

This synthetic route offers high control over the isotopic labeling pattern, resulting in a product with a well-defined isotopic purity.

Analytical Validation and Purity Assessment

Following synthesis, a rigorous analytical validation is imperative to confirm the chemical structure, assess the chemical purity, and, most importantly, determine the isotopic enrichment and the position of the deuterium labels. A combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose. rsc.org

High-Resolution Mass Spectrometry for Structural Confirmation and Isotopic Purity

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for the analysis of isotopically labeled compounds. It provides highly accurate mass measurements, which allow for the determination of the elemental composition of the molecule and its fragments.

For this compound, HR-MS analysis would be used to:

Confirm the Molecular Weight: The measured monoisotopic mass should correspond to the theoretical mass of the deuterated compound (C₁₀H₄D₄O₆).

Determine Isotopic Distribution: By analyzing the isotopic cluster of the molecular ion, the relative abundance of the d4-labeled species compared to the unlabeled (d0) and partially labeled (d1, d2, d3) species can be determined. This provides a measure of the isotopic purity.

Fragment Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecule. The masses of the resulting fragments can help to confirm the location of the deuterium labels on the aromatic ring.

Table 1: Theoretical and Expected HR-MS Data for this compound

| Analyte | Theoretical Monoisotopic Mass (Da) | Expected m/z [M-H]⁻ | Key Fragment Ions (Expected m/z) |

| This compound (C₁₀H₄D₄O₆) | 228.0689 | 227.0616 | 169.0354 (Phthalic anhydride-d4 fragment), 74.0242 (Glycine fragment) |

| Mono(carboxymethyl) Phthalate (C₁₀H₈O₆) | 224.0321 | 223.0248 | 165.0082 (Phthalic anhydride (B1165640) fragment), 74.0242 (Glycine fragment) |

Note: The expected m/z values are for the deprotonated molecule in negative ion mode, which is a common ionization mode for carboxylic acids.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Incorporation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules and for directly observing the incorporation of deuterium. Both proton (¹H) and deuterium (²H or D) NMR are utilized.

¹H NMR: The ¹H NMR spectrum of this compound would show the signals corresponding to the protons on the carboxymethyl group. Crucially, the signals for the aromatic protons, which are typically observed in the spectrum of the unlabeled compound, would be absent or significantly diminished, confirming their replacement by deuterium.

²H NMR: The ²H NMR spectrum provides direct evidence of deuterium incorporation. It would show a signal in the aromatic region, corresponding to the deuterium atoms on the phthalate ring. The chemical shift of this signal would confirm that the deuteration occurred at the intended positions.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂- (carboxymethyl) | ~4.0-4.2 | Singlet |

| -COOH | ~10-12 | Broad Singlet |

| Aromatic Protons | Absent or significantly reduced | - |

Note: Expected chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Isotope Ratio Mass Spectrometry for Enrichment Measurement

The combination of these analytical techniques ensures that the synthesized this compound is of high chemical and isotopic purity, making it a reliable internal standard for sensitive and accurate analytical applications.

Considerations for Isotopic Stability and Exchange Mitigation in Research Applications

The utility of deuterium-labeled internal standards, including this compound, is contingent upon the stability of the isotopic label throughout the analytical process. nih.gov The loss or exchange of deuterium atoms with protons from the solvent or instrument can lead to inaccurate quantification. nih.gov

The deuterium atoms on the aromatic ring of this compound are generally stable under typical analytical conditions. However, hydrogen-deuterium exchange (HDX) can occur, particularly under certain pH and temperature conditions or within the ion source of a mass spectrometer. nih.govyoutube.com Back-exchange is a phenomenon where the deuterium atoms on the labeled compound are replaced by hydrogen atoms from the surrounding environment, often water, during sample preparation and analysis. youtube.com

Several factors can influence the rate of back-exchange, including:

pH: The exchange rate is minimized at low pH (around 2.5) and low temperature (near 0°C), which are often referred to as "quench" conditions in HDX-MS experiments. nih.gov

Temperature: Higher temperatures increase the rate of exchange. Therefore, maintaining low temperatures during sample processing and analysis is crucial. nih.gov

Matrix Effects: The composition of the sample matrix can sometimes influence the stability of the label. nih.gov

To mitigate the risk of isotopic exchange and ensure the accuracy of analytical results, several strategies can be employed:

Optimization of LC-MS/MS Conditions: Careful selection of mobile phases, gradients, and ion source parameters can minimize the potential for in-source exchange. researchgate.net

Use of Quench Buffers: As in protein HDX-MS, the use of a low pH and low-temperature quench buffer can effectively slow down the exchange process during sample workup. nih.gov

Rapid Analysis: Minimizing the time between sample preparation and analysis can reduce the opportunity for back-exchange to occur. nih.gov

Monitoring for Isotopic Scrambling: It is good practice to monitor for the presence of the unlabeled analyte in the labeled standard to assess the extent of any potential back-exchange. nih.gov

The following table summarizes key considerations for maintaining the isotopic integrity of this compound in research applications.

| Factor | Consideration for Mitigation |

| pH | Maintain acidic conditions (pH ~2.5) during extraction and analysis. |

| Temperature | Keep samples cold (e.g., on ice or at 4°C) throughout the workflow. |

| Analysis Time | Minimize the duration between sample preparation and injection. |

| Mass Spectrometry | Optimize ion source parameters to reduce the likelihood of in-source exchange. |

By understanding the synthetic pathways and diligently addressing the challenges of isotopic stability, researchers can confidently utilize this compound as a reliable internal standard for the accurate quantification of its unlabeled counterpart in various biological and environmental matrices.

Advanced Analytical Methodologies Employing Mono Carboxymethyl Phthalate D4

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the method of choice for analyzing phthalate (B1215562) metabolites due to its high sensitivity and selectivity. nih.govsciex.com The integration of Mono(carboxymethyl) Phthalate-d4 as an internal standard is a key component of robust LC-MS/MS-based methods.

Effective chromatographic separation is fundamental to resolving complex mixtures of phthalate metabolites and ensuring accurate quantification. Various reversed-phase columns, such as C18, are commonly employed to separate phthalate metabolites based on their polarity. sciex.comresearchgate.net Gradient elution with mobile phases typically consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate, is used to achieve optimal separation. sciex.comnih.gov

The separation can be challenging due to the structural similarities among different phthalate metabolites. restek.com However, ultra-high-performance liquid chromatography (UHPLC) systems can provide enhanced resolution and faster analysis times. researchgate.net For instance, a study successfully separated eleven phthalate monoesters within a 15-minute run time using a UHPLC system coupled with a C18 column. researchgate.net The use of an isolator column can also help to minimize background contamination from phthalates present in the LC system itself. waters.com

Table 1: Example LC Gradient for Phthalate Metabolite Separation

| Time (minutes) | % Mobile Phase A (e.g., Water with 0.1% Formic Acid) | % Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid) |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 10 | 90 |

| 10.0 | 10 | 90 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

This table represents a typical gradient profile and may require optimization based on the specific analytes, column, and instrumentation used.

Tandem mass spectrometry (MS/MS) provides a high degree of specificity and sensitivity for the detection of phthalate metabolites. The technique involves the selection of a specific precursor ion for the analyte of interest, which is then fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), interferences from the sample matrix can be significantly reduced. sciex.com

For this compound and its non-labeled counterpart, the MS is typically operated in negative electrospray ionization (ESI) mode. researchgate.netnih.gov The selection of optimal MRM transitions, including precursor and product ions, as well as collision energies, is crucial for maximizing signal intensity and ensuring accurate identification. The use of at least two MRM transitions per analyte enhances the confidence in identification. sciex.com

Table 2: Illustrative MS/MS Parameters for Phthalate Metabolite Analysis

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Mono(carboxymethyl) Phthalate (MCMHP) | 225.0 | 121.0 | 165.0 |

| This compound (MCMHP-d4) | 229.0 | 125.0 | 169.0 |

| Monomethyl Phthalate (MMP) | 179.0 | 121.0 | 77.0 |

| Monomethyl Phthalate-d4 (MMP-d4) | 183.0 | 125.0 | 81.0 |

| Monoethyl Phthalate (MEP) | 193.0 | 121.0 | 149.0 |

| Monoethyl Phthalate-d4 (MEP-d4) | 197.0 | 125.0 | 153.0 |

Note: The specific m/z values may vary slightly depending on the instrument and experimental conditions. This table provides hypothetical but representative values.

Isotope dilution mass spectrometry (IDMS) is a powerful technique for achieving highly accurate and precise quantification of analytes. nih.gov This method involves adding a known amount of an isotopically labeled internal standard, such as this compound, to the sample at the beginning of the analytical procedure. nih.govnih.gov

Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample extraction, cleanup, and analysis. nih.gov By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, any variations in the analytical process are corrected for, leading to highly reliable results. researchgate.net The use of isotope-labeled internal standards for each analyte is considered the gold standard for quantitative analysis of phthalate metabolites. nih.govnih.gov This approach has been shown to significantly improve the accuracy of quantification by correcting for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS/MS is more commonly used for phthalate metabolite analysis, GC-MS offers an alternative with certain advantages, such as excellent chromatographic resolution. restek.com However, the analysis of polar and thermally labile phthalate metabolites by GC-MS typically requires a derivatization step. nih.govnih.gov

To make the polar phthalate metabolites suitable for GC analysis, a derivatization step is usually necessary to increase their volatility and thermal stability. nih.govyoutube.com This process involves chemically modifying the polar functional groups, such as carboxylic acids, to make them less polar. youtube.com Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, or methylation. nih.gov

Following derivatization, the sample is injected into the GC. The separation of the derivatized phthalate metabolites is achieved on a capillary column, often with a non-polar or mid-polar stationary phase like a 5% diphenyl/95% dimethylpolysiloxane phase. nih.gov The oven temperature is programmed to ramp up over the course of the analysis to elute the compounds in order of their boiling points. nih.gov

Table 3: Typical GC-MS Operating Conditions for Phthalate Metabolite Analysis

| Parameter | Condition |

| Injector | |

| Mode | Splitless |

| Temperature | 250 °C |

| Column | |

| Type | DB-5MS (or equivalent) |

| Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Oven Program | |

| Initial Temperature | 50 °C (hold for 1 min) |

| Ramp Rate | 12 °C/min to 280 °C |

| Final Hold | Hold at 280 °C for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 250 °C |

| Transfer Line Temperature | 280 °C |

These conditions are illustrative and would require optimization for a specific application.

For quantitative analysis using GC-MS, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. nih.govnih.gov In SIM mode, instead of scanning a wide mass range, the instrument is set to detect only a few specific ions that are characteristic of the target analytes. This approach significantly increases the sensitivity and selectivity of the analysis by reducing background noise. thermofisher.commdpi.com

For each derivatized phthalate metabolite and its corresponding deuterated internal standard, a quantification ion and one or two qualifier ions are selected. The quantification ion is used for calculating the concentration, while the qualifier ions are used for confirmation of the analyte's identity based on their relative abundance to the quantification ion. nih.govoiv.int

Sample Preparation and Extraction Techniques Utilizing this compound as Internal Standard

The accurate quantification of phthalate metabolites necessitates robust sample preparation and extraction techniques. The use of isotopically labeled internal standards like MCM-d4 is crucial for correcting for analyte losses during these procedures and for matrix effects in the final analysis.

In biological samples, phthalate metabolites are often present in their conjugated forms (e.g., glucuronides and sulfates). To enable their instrumental analysis, these conjugates must first be cleaved to release the free metabolites. This is typically achieved through enzymatic deconjugation.

The process involves the use of enzymes such as β-glucuronidase and sulfatase. MCM-d4, as an internal standard, is added to the sample prior to the enzymatic treatment. This ensures that any loss of the target analyte during this step is mirrored by a proportional loss of the internal standard, allowing for accurate correction.

Microextraction techniques have gained prominence due to their efficiency, reduced solvent consumption, and high enrichment factors. researchgate.net Dispersive liquid-liquid microextraction (DLLME) and its variants are particularly effective for extracting phthalate metabolites from aqueous samples. researchgate.net

In a typical air-assisted DLLME procedure for phthalate metabolite analysis, a small volume of an appropriate extraction solvent is rapidly injected into the sample along with a disperser solvent. This creates a cloudy solution where the analyte is efficiently transferred from the aqueous phase to the fine droplets of the extraction solvent. MCM-d4 is introduced into the sample at the beginning of this process to serve as an internal standard.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex matrices. It involves passing the sample through a solid sorbent that retains the analytes of interest, which are then eluted with a small volume of an appropriate solvent.

When analyzing phthalate metabolites, MCM-d4 is added to the sample before it is loaded onto the SPE cartridge. This allows for the correction of any variability in the extraction and elution steps, thereby improving the accuracy and precision of the quantification.

Method Validation Parameters and Quality Assurance/Control for this compound Assays

To ensure the reliability of analytical results, methods employing MCM-d4 as an internal standard must undergo rigorous validation. Key validation parameters include linearity, limits of detection (LOD), and limits of quantification (LOQ).

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. semanticscholar.org To establish linearity, a series of calibration standards containing known concentrations of the target phthalate metabolites and a constant concentration of MCM-d4 are prepared and analyzed.

A calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. semanticscholar.org The linearity of the method is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1. semanticscholar.org

Table 1: Example of a Calibration Curve for a Phthalate Metabolite using MCM-d4 as an Internal Standard

| Analyte Concentration (ng/mL) | Analyte Peak Area | MCM-d4 Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1 | 5000 | 100000 | 0.05 |

| 5 | 25000 | 100000 | 0.25 |

| 10 | 50000 | 100000 | 0.50 |

| 25 | 125000 | 100000 | 1.25 |

| 50 | 250000 | 100000 | 2.50 |

| 100 | 500000 | 100000 | 5.00 |

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov

There are several methods for determining LOD and LOQ, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. sepscience.com For instance, the LOD and LOQ can be calculated as 3.3 times and 10 times, respectively, the standard deviation of the response divided by the slope of the calibration curve. sepscience.com The use of MCM-d4 as an internal standard helps to reduce the variability in the response, leading to more reliable LOD and LOQ values.

Table 2: Representative LOD and LOQ values for Phthalate Metabolites

| Phthalate Metabolite | LOD (ng/mL) | LOQ (ng/mL) |

|---|---|---|

| Monoethyl phthalate | 0.02 | 0.06 |

| Mono-n-butyl phthalate | 0.03 | 0.10 |

| Mono-(2-ethylhexyl) phthalate | 0.10 | 0.30 |

Note: These are example values and may vary depending on the specific analytical method and instrumentation used.

Precision, Accuracy, and Recovery Assessments

The validation of an analytical method is a critical process that establishes its performance characteristics. For methods quantifying phthalate metabolites, this involves rigorous assessment of precision, accuracy, and recovery, often facilitated by the use of isotopically labeled internal standards like this compound.

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variance (CV). For instance, in methods developed for the direct analysis of phthalate metabolites in urine, intraday precision for replicate analyses often does not exceed 5% for most compounds, with coefficients of variance in the range of 2-3%. researchgate.net In studies validating methods for monobutyl phthalate (MBP) in rat plasma and pup homogenate, interday precision was found to be excellent, at ≤ 7.9% RSD. nih.gov

Accuracy denotes the closeness of the mean of a set of results to the actual or true value. It is often evaluated through spike-recovery experiments, where a known quantity of the analyte is added to a sample matrix. nih.gov The analysis is then carried out to determine what percentage of the added analyte is detected. For methods measuring phthalate metabolites, acceptable accuracy is generally demonstrated by mean percent relative error (%RE) values of ≤ ±15% for standards at all levels. nih.gov

Recovery is a measure of the extraction efficiency of an analytical method. In the analysis of phthalate metabolites, absolute recoveries of over 90% are often achieved. For example, a validated UPLC-MS/MS method for MBP reported mean absolute recoveries of 92.2% in plasma and 109% in pup homogenate. nih.gov Another study on various phthalate ester metabolites in urine showed recoveries ranging from 97% to 104%. researchgate.net

The use of this compound as an internal standard is crucial in these assessments. By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any loss of the target analyte during sample preparation and analysis can be corrected for, thereby ensuring high precision and accuracy.

Table 1: Performance Characteristics of Analytical Methods for Phthalate Metabolites This table is interactive. Users can sort and filter the data by clicking on the headers.

| Analyte | Matrix | Method | Precision (RSD%) | Accuracy (%RE) | Recovery (%) |

|---|---|---|---|---|---|

| Monobutyl Phthalate (MBP) | Rat Plasma | UPLC-MS/MS | ≤ 7.9 (interday) | ≤ ±7.5 | 92.2 |

| Monobutyl Phthalate (MBP) | Pup Homogenate | UPLC-MS/MS | ≤ 7.9 (interday) | ≤ ±7.5 | 109 |

| Phthalate Ester Metabolites | Urine | Direct Analysis | < 5 (intraday) | - | 97-104 |

Application in Biomonitoring Studies for Phthalate Exposure Assessment

Quantification of Phthalate (B1215562) Metabolites in Biological Matrices Using Mono(carboxymethyl) Phthalate-d4

The use of deuterated internal standards like this compound is fundamental to modern analytical methods for quantifying phthalate metabolites. Techniques such as on-line solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) rely on these standards to correct for variations during sample preparation and analysis, thereby ensuring high accuracy and precision. nih.govnih.gov This methodology allows for the sensitive detection of multiple phthalate metabolites in small sample volumes, such as 100 µL of urine, with limits of detection often in the sub-nanogram per milliliter (ng/mL) range. nih.gov

Studies involving the administration of deuterium-labeled parent phthalates, such as D4-labeled Diethyl Phthalate (DEP) or Di(2-ethylhexyl) Phthalate (DEHP), allow for precise characterization of the urinary excretion kinetics of their metabolites. Because the resulting deuterated metabolites can be distinguished from their non-labeled analogues originating from background exposure, researchers can accurately determine excretion profiles. nih.gov

For instance, after a combined inhalation and dermal exposure to D4-DEP, the excretion of its deuterated metabolite peaked at approximately 3.3 hours. nih.gov In contrast, after dermal-only exposure, the peak excretion was delayed to 4.6 hours. nih.gov The study of these kinetics is crucial for understanding the appropriate timing for sample collection in exposure assessment studies and for developing reliable models to estimate daily intake from urinary metabolite concentrations. nih.govnih.gov Research has shown that for some phthalates, the major share (around 95%) of metabolites is excreted within the first 24 hours after exposure. nih.gov

Urinary Excretion Kinetics of D4-DEP Metabolites After Exposure

| Exposure Route | Time to Peak Excretion (Tmax) | Excretion Half-Life (T½) |

|---|---|---|

| Combined Inhalation & Dermal | 3.3 hours | 2.1 hours |

| Dermal Only | 4.6 hours | 2.7 hours |

While urine is the most common biological matrix for assessing phthalate exposure due to its non-invasive collection and higher concentration of metabolites, analytical methods using isotope dilution are also applicable to other fluids. nih.govresearchgate.net Validated techniques have been used to quantify phthalate metabolites in human serum, breast milk, and amniotic fluid. researchgate.netnih.gov The use of internal standards like this compound is equally critical in these matrices to account for potential matrix effects and ensure reliable quantification, which is essential for studies investigating exposure during sensitive developmental windows. researchgate.net

Biomonitoring studies have revealed significant temporal variability in the urinary excretion of phthalate metabolites, both within and between individuals. nih.govnih.gov The reliability of using a single urine sample to classify an individual's long-term exposure varies considerably among different phthalate metabolites. nih.govsigmaaldrich.com This reliability is often measured using the intraclass correlation coefficient (ICC), where a higher value indicates greater consistency over time.

Research shows that metabolites of certain phthalates, such as diethyl phthalate (measured as MEP), show moderate to good reliability, while metabolites of others, like di(2-ethylhexyl) phthalate (DEHP), have low ICCs, suggesting high short-term variability. nih.govnih.govsigmaaldrich.com These findings highlight a potential for exposure misclassification in epidemiological studies, especially for phthalates with low ICCs. nih.govsigmaaldrich.com

Reliability (ICC) of Creatinine-Adjusted Urinary Phthalate Metabolites

| Phthalate Metabolite | Parent Phthalate | Intraclass Correlation Coefficient (ICC) |

|---|---|---|

| Monobenzyl phthalate (MBzP) | Butylbenzyl phthalate (BBzP) | 0.64 |

| Monoethyl phthalate (MEP) | Diethyl phthalate (DEP) | 0.58 |

| Mono-n-butyl phthalate (MnBP) | Di-n-butyl phthalate (DnBP) | 0.54 |

| Mono-isobutyl phthalate (MiBP) | Di-isobutyl phthalate (DiBP) | 0.51 |

| Mono-2-ethyl-5-carboxypentyl phthalate (MECPP) | Di(2-ethylhexyl) phthalate (DEHP) | 0.22 |

| Mono-2-ethylhexyl phthalate (MEHP) | Di(2-ethylhexyl) phthalate (DEHP) | 0.13 |

Assessment of Human Environmental Exposure to Parent Phthalates

Isotope-labeled standards are indispensable for accurately assessing human environmental exposure to parent phthalates on both an individual and population level.

A key application of deuterated standards is in human dosing studies designed to investigate the metabolism and kinetics of specific phthalates. By administering a known quantity of a deuterium-labeled parent phthalate, researchers can track the excretion of the resulting labeled metabolites. nih.govnih.gov The analytical method, using an internal standard like this compound for calibration, can simultaneously quantify both the labeled metabolites from the administered dose and the non-labeled metabolites from everyday background exposure in the same sample. nih.gov This dual analysis allows for the precise calculation of excretion factors and metabolic pathways attributable to a specific exposure event, free from interference from ubiquitous environmental sources. nih.govnih.gov

In large-scale biomonitoring programs and epidemiological studies, such as the National Health and Nutrition Examination Survey (NHANES), thousands of biological samples are analyzed to determine exposure levels across a population. nih.govnih.gov The use of isotope dilution mass spectrometry with labeled internal standards is the gold standard for these analyses. researchgate.netresearchgate.net It provides the necessary high throughput, accuracy, and precision to generate reliable data on the prevalence of phthalate exposure. nih.gov

These studies have successfully quantified a wide range of phthalate metabolites in diverse populations, revealing widespread exposure to multiple phthalates simultaneously. chromatographyonline.comsigmaaldrich.com For example, analyses of human urine have shown detection rates of nearly 100% for metabolites of common phthalates like DBP and DEHP, providing crucial data for assessing public health and identifying highly exposed subgroups. chromatographyonline.comsigmaaldrich.com The accuracy of this population-level data is fundamentally reliant on the use of internal standards like this compound to ensure that results are comparable and reproducible across different batches and laboratories.

Considerations for Different Exposure Routes (e.g., Inhalation, Dermal)

The application of isotopically labeled compounds, such as this compound, is pivotal in discerning the contributions of various exposure routes to the total body burden of phthalates. Human exposure to phthalates is complex and can occur through ingestion, inhalation, and dermal absorption. nih.gov Distinguishing between these pathways is crucial for accurate risk assessment and the development of targeted mitigation strategies.

Controlled human exposure studies utilizing deuterium-labeled phthalates have been instrumental in elucidating the roles of inhalation and dermal uptake. For instance, research involving the administration of particle-phase deuterated di(2-ethylhexyl)phthalate (D4-DEHP) has provided valuable insights. In one such study, participants were exposed to airborne D4-DEHP under controlled conditions, allowing for the separate and combined assessment of dermal and inhalation routes. acs.orgiaea.orgresearchgate.net The findings from these studies demonstrate that while inhalation is a significant pathway for the uptake of airborne phthalates, the contribution of dermal absorption can also be measured. acs.orgiaea.orgresearchgate.net

Following exposure to a deuterated parent phthalate like D4-DEHP, the body metabolizes it into various deuterated metabolites. One such metabolite identified in human urine and serum after oral administration of D4-DEHP is mono[2-(carboxymethyl)hexyl]phthalate (2cx-MMHP). nih.gov Consequently, the detection and quantification of this compound (the deuterated form of 2cx-MMHP) in urine can serve as a specific biomarker for exposure to the deuterated parent compound.

A study by Koch et al. (2005) investigated the metabolism of D4-ring-labelled DEHP in a human volunteer. The study identified two new metabolites, one of which was mono[2-(carboxymethyl)hexyl]phthalate (2cx-MMHP). The research detailed the excretion timeline of this and other metabolites, noting that 2cx-MMHP became the major urinary metabolite after 24 hours, with an elimination half-life of 15 to 24 hours. nih.gov This extended half-life suggests that 2cx-MMHP, and by extension its deuterated counterpart, can be a valuable biomarker for assessing long-term exposure. nih.gov

By designing studies where deuterated parent phthalates are introduced via a single, controlled route (e.g., only dermal or only inhalation), researchers can track the appearance and concentration of specific deuterated metabolites like this compound in urine. This allows for the characterization of the pharmacokinetic profile associated with each exposure pathway. The data generated from such studies, including uptake rates and excretion patterns, are essential for modeling and estimating the contribution of different exposure routes in real-world scenarios where multiple routes occur simultaneously.

Table 1: Research Findings on Deuterated Phthalate Exposure

| Study Focus | Deuterated Compound Used | Key Findings Related to Exposure Routes | Identified Deuterated Metabolites |

|---|---|---|---|

| Differentiating inhalation and dermal uptake of airborne phthalates | D4-DEHP (particle-phase) | Demonstrated that both inhalation and dermal routes contribute to uptake, with inhalation being the main route under the study's conditions. No significant dermal uptake of D4-DEHP was observed when participants wore clean clothing. acs.orgiaea.orgresearchgate.net | Urinary metabolites of D4-DEHP were measured to determine uptake. acs.org |

| Metabolism of orally administered DEHP | D4-ring-labelled DEHP | Identified new long-term metabolites and characterized their excretion kinetics. nih.gov | mono(2-ethyl-5-carboxypentyl)phthalate (5cx-MEPP) and mono[2-(carboxymethyl)hexyl]phthalate (2cx-MMHP). nih.gov |

Role in Wastewater-Based Epidemiology for Population Exposure Estimation

In the context of WBE, the accuracy of quantifying target analytes in complex matrices like wastewater is paramount. This is where isotopically labeled internal standards, such as this compound, play a crucial role. Due to their chemical and physical similarity to the native analytes, deuterated standards are added to wastewater samples at the beginning of the analytical process. nih.gov They account for any loss of the target analyte during sample preparation, extraction, and instrumental analysis, thereby ensuring the accuracy and reliability of the final concentration measurements. nih.gov

Several studies have employed deuterated phthalate metabolites as internal or surrogate standards for the analysis of their non-labeled counterparts in wastewater. For example, in a study proposing a method for estimating human exposure to phthalates from wastewater, deuterated analogs like MMP-d4, MnBP-d4, and MEHHP-d4 were used as internal standards. acs.org While this particular study did not specifically list this compound, the principle of using deuterated analogs is well-established in the field.

The process of using WBE for phthalate exposure estimation involves several steps:

Sample Collection: Composite samples of raw wastewater are collected from a wastewater treatment plant serving a specific population.

Sample Preparation and Analysis: The collected samples are prepared, and a known amount of a deuterated internal standard, such as this compound, is added. The concentrations of the target native phthalate metabolites are then measured using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Data Conversion: The measured concentrations of phthalate metabolites in wastewater are converted into population-normalized mass loads (e.g., in milligrams per day per 1,000 inhabitants).

Exposure Back-Calculation: Using pharmacokinetic data on the excretion fractions of the specific metabolites, the population-normalized mass loads can be back-calculated to estimate the average daily intake of the parent phthalate compounds for the population under study.

While the direct measurement of this compound in wastewater as a biomarker of exposure to a deuterated parent compound is not a typical application in WBE (as the general population is not intentionally dosed with deuterated phthalates), its use as an internal standard is critical for the accurate quantification of the native Mono(carboxymethyl) Phthalate. The presence and concentration of the native compound in wastewater can then be used to estimate population-level exposure to its parent phthalates.

Role in Toxicokinetic and Metabolic Pathway Elucidation

Elucidating Phthalate (B1215562) Biotransformation Pathways Using Deuterium (B1214612) Tracing

The metabolism of phthalate diesters is a multi-step process that transforms the parent compound into various metabolites, which are then excreted. nih.govp2infohouse.org Deuterium-labeled standards like Mono(carboxymethyl) Phthalate-d4 are instrumental in mapping these intricate biotransformation pathways. medchemexpress.comnih.gov

Hydrolysis to Monoesters

Upon entering the body, the first major metabolic step for parent phthalate diesters is hydrolysis, a reaction catalyzed by esterase and lipase (B570770) enzymes, primarily in the intestine and other tissues. nih.govnih.gov This reaction cleaves one of the ester bonds, resulting in the formation of a phthalate monoester and an alcohol. p2infohouse.orgresearchgate.net For higher-molecular-weight phthalates, these monoesters are often the primary active toxicants. researchgate.net The use of deuterated internal standards allows for the accurate measurement of these monoester metabolites, which is crucial for assessing exposure and understanding the initial phase of metabolism. researchgate.net

β-Oxidation Pathways

Following the initial hydrolysis, the alkyl side chains of phthalate monoesters, particularly those with longer chains (C4 or longer), can undergo further oxidative metabolism. cpsc.gov These reactions, similar to the β-oxidation of fatty acids, progressively shorten the alkyl chain. nih.gov This process can lead to the formation of metabolites with carboxyl groups, such as Mono(carboxymethyl) Phthalate. The ability to trace these subsequent metabolites is essential for a complete understanding of phthalate detoxification and bioactivation processes. nih.gov

Identification of Novel Oxidative Metabolites

The metabolism of high-molecular-weight phthalates is complex, yielding numerous secondary, oxidative metabolites in addition to the primary monoesters. p2infohouse.orgcpsc.gov These oxidative metabolites are often more abundant in urine than the primary monoesters, making them reliable biomarkers of exposure. cpsc.gov Mono(carboxymethyl) Phthalate is an example of such a secondary metabolite. lgcstandards.com The use of deuterated standards in sensitive analytical methods enables researchers to detect and quantify these metabolites, even at very low concentrations, thereby facilitating the discovery and characterization of novel biotransformation products. p2infohouse.orgscbt.com

In Vitro Metabolic Studies (e.g., Hepatic Models)

In vitro models, especially those using liver cells (hepatic models), are fundamental for investigating the mechanisms of phthalate metabolism and toxicity. frontiersin.org Primary human hepatocytes are considered a gold standard for these studies as they retain key metabolic functions, including Phase I and Phase II enzyme activities. frontiersin.org Studies using these models have demonstrated that phthalate monoesters can induce various cellular responses, including effects on lipid and glucose metabolism. nih.govmdpi.com In these controlled laboratory settings, deuterated standards like this compound are used to precisely quantify the formation of specific metabolites over time, providing clear insights into metabolic rates and pathways without the complexities of a whole-organism system. nih.govnih.gov

In Vivo Metabolic Tracing in Animal Models

Animal models, most commonly rodents, are indispensable for studying the full toxicokinetic profile of phthalates, encompassing absorption, distribution, metabolism, and excretion (ADME). nih.govkoreascience.kr In these studies, researchers can administer a parent phthalate and track the appearance of its various metabolites in different biological compartments, including plasma, urine, feces, and a wide array of tissues. nih.gov A study exploring the toxicokinetics of diisobutyl-phthalate (DiBP) in rats successfully used a deuterated internal standard (DiBP-d4) to simultaneously measure both the parent compound and its primary metabolite, monoisobutyl-phthalate (MiBP), across 11 different tissues as well as plasma, urine, and feces. nih.gov This highlights the power of using deuterated analogues; this compound serves the same critical function as an internal standard for the accurate quantification of its corresponding unlabeled oxidative metabolite in such in vivo experiments.

Comparative Toxicokinetics of Parent Phthalates and Their Metabolites

Table 1: Application of this compound in Metabolic Research

| Study Type | Application of Deuterated Standard | Research Insights Gained | Key References |

| In Vitro (Hepatic Models) | Internal standard for LC-MS/MS analysis of cell culture media and lysates. | Quantification of metabolite formation rates, elucidation of specific enzymatic pathways (e.g., hydrolysis, oxidation), comparison of metabolic capacity between cell types. | nih.gov, mdpi.com, frontiersin.org |

| In Vivo (Animal Models) | Internal standard for LC-MS/MS analysis of plasma, urine, feces, and tissues. | Characterization of absorption, distribution, metabolism, and excretion (ADME) profiles; determination of metabolite half-life; identification of target tissues for accumulation. | nih.gov, nih.gov |

| Biomonitoring (Human Samples) | Internal standard for LC-MS/MS analysis of human urine and blood. | Accurate assessment of human exposure levels to parent phthalates by measuring stable urinary metabolites; identification of common metabolic pathways in the general population. | nih.gov, nih.gov, frontiersin.org |

Advanced Research and Future Directions

Development of Multi-Analyte Methods for Comprehensive Phthalate (B1215562) Metabolite Profiling with Mono(carboxymethyl) Phthalate-d4

The assessment of human exposure to phthalates is complex due to the variety of parent compounds and their numerous metabolites. To address this, researchers have focused on developing multi-analyte methods capable of simultaneously measuring a wide range of phthalate metabolites in biological samples, such as urine. nih.govnih.gov These methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and selectivity, which are essential for quantifying trace levels of these compounds. nih.govnih.govnih.gov

The accuracy and reliability of these multi-analyte methods hinge on the use of stable isotope-labeled internal standards. nih.gov this compound serves this purpose for its unlabeled analogue, Mono(carboxymethyl) Phthalate. By introducing a known quantity of the labeled standard into a sample at the beginning of the analytical process, it is possible to correct for any loss of the target analyte during sample preparation and to account for variations in the instrument's response. This isotope dilution technique is considered the gold standard for quantitative analysis in complex matrices. sci-hub.se

The development of these comprehensive methods allows for a more complete picture of an individual's exposure to various phthalates from different sources. For instance, a single LC-MS/MS method can be validated to measure primary and secondary metabolites of multiple parent phthalates, providing a detailed exposure profile from a single, small-volume urine sample. nih.govnih.gov The inclusion of standards like this compound is indispensable for ensuring the data generated is accurate and comparable across different studies and laboratories.

Exploration of Alternative Isotopic Labeling Strategies and Their Methodological Implications

While deuterium (B1214612) (²H) labeling is a common and effective strategy for creating internal standards, researchers are exploring other isotopic labeling approaches to further enhance analytical methods. sci-hub.senih.gov Stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O) can also be incorporated into the molecular structure of an analyte to create an internal standard. nih.gov The choice of isotope and the position of the label within the molecule can have significant methodological implications.

The primary goal of isotopic labeling is to create a compound that is chemically identical to the analyte of interest but has a different mass. wikipedia.org This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Deuterium labeling, as seen in this compound, is a cost-effective method. nih.gov However, potential challenges include possible chromatographic separation from the unlabeled analyte and the risk of hydrogen-deuterium exchange under certain conditions. princeton.edu

Using heavier isotopes like ¹³C can circumvent some of these issues. ¹³C-labeled standards are less likely to exhibit chromatographic shifts and the label is generally more stable. The development of synthetic methods to produce ¹³C-labeled phthalate metabolites could therefore offer even more robust internal standards for next-generation analytical methods. nih.gov Furthermore, advanced techniques coupling stable isotope ratios with statistical procedures are being developed to improve the confidence in identifying and quantifying metabolite signals within complex datasets. nih.gov

Integration of this compound into High-Throughput Analytical Platforms

Large-scale biomonitoring studies, which are essential for assessing population-wide exposure trends, require analytical methods that are not only accurate but also fast and efficient. High-throughput platforms, often featuring automated sample preparation systems coupled with rapid LC-MS/MS analysis, are designed to process hundreds or thousands of samples in a short period. nih.gov

The integration of this compound and other labeled internal standards is a prerequisite for the successful implementation of these high-throughput methods. nih.gov Automation in sample preparation, such as solid-phase extraction (SPE), can introduce variability between samples. nih.govnih.gov The presence of an internal standard like this compound from the initial extraction step ensures that any such variability is normalized, leading to reliable quantification. nih.gov

In a high-throughput context, the robustness of the analytical method is paramount. The internal standard compensates for fluctuations in instrument performance over long analytical runs. By providing a constant reference signal, it allows for the accurate quantification of the target analyte even if the instrument's sensitivity drifts. This ensures the data quality remains high across large sample cohorts, which is critical for meaningful epidemiological research and public health surveillance.

Contribution to Enhanced Exposure Assessment Models and Methodological Refinements

Accurate measurement of phthalate metabolites in human samples is the foundation of modern exposure assessment. researchgate.net Biomonitoring data, generated using robust analytical methods that rely on internal standards like this compound, provides a direct measure of the internal dose of these chemicals. nih.gov This information is far more reliable than estimates based on external sources like questionnaires or environmental monitoring. nih.gov

The precise data obtained enables the refinement of exposure assessment models and the derivation of health-based guidance values. nih.gov For example, by accurately quantifying metabolites, researchers can better understand the metabolism of parent phthalates and calculate the daily intake levels for individuals and populations. nih.govnih.gov This information is crucial for regulatory bodies to perform risk assessments and determine whether exposure levels pose a risk to human health. nih.gov

The use of this compound contributes to methodological refinements that reduce uncertainty in exposure data. researchgate.net By minimizing the "phthalate blank problem"—contamination of samples from laboratory equipment—and correcting for analytical variability, these internal standards lead to more precise and reliable exposure data. researchgate.net This enhanced accuracy strengthens the foundation upon which public health decisions and regulatory actions regarding phthalate use are based. isotope.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.